Methyl 2-hydroxy-5-propoxybenzoate
Description
Methyl 2-hydroxy-5-propoxybenzoate is a synthetic aromatic ester featuring a benzoate backbone substituted with a hydroxyl (-OH) group at position 2 and a propoxy (-OCH₂CH₂CH₃) group at position 3. This compound is structurally related to salicylate derivatives, which are known for their roles in pharmaceutical, agrochemical, and material science applications.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-propoxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-8-4-5-10(12)9(7-8)11(13)14-2/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
AOYNKADOZLXKIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural and functional analogs can be inferred from the methyl esters and hydroxy-substituted compounds listed in the sources. Below is a comparative analysis based on functional groups, substitution patterns, and applications:
Structural Analogs from Austrocedrus chilensis Resin (–2)
Compounds such as sandaracopimaric acid methyl ester (4), torulosic acid methyl ester (6), and Z-communic acid methyl ester (9) are diterpenoid methyl esters isolated from plant resin. Key differences include:
- Backbone complexity: These diterpenoids possess polycyclic frameworks (e.g., labdane or abietane skeletons), whereas Methyl 2-hydroxy-5-propoxybenzoate has a simpler aromatic ring system.
- Substituent positions: The hydroxyl and alkoxy groups in this compound are para-substituted (positions 2 and 5), whereas diterpenoid esters feature hydroxyl or carboxyl groups on fused ring systems.
- Applications: Diterpenoid methyl esters (e.g., ferruginol (11)) are studied for antimicrobial and anti-inflammatory properties , while this compound’s applications remain speculative without direct evidence.
Methyl Shikimate ()

Methyl shikimate, a cyclohexenecarboxylate ester, shares the ester functional group with the target compound but differs in:
- Ring structure: A non-aromatic, oxygenated cyclohexene ring vs. an aromatic benzene ring.
- Analytical data : Methyl shikimate’s NMR and FTIR spectra (, Figure 5) highlight distinct carbonyl (C=O) and hydroxyl (O-H) peaks, which would vary significantly in this compound due to aromatic conjugation effects.
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